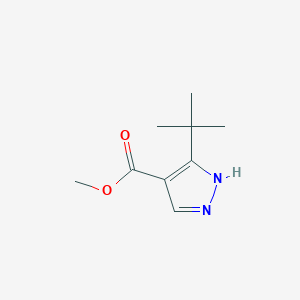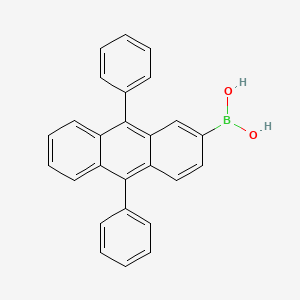
(9,10-二苯基蒽-2-基)硼酸
描述
(9,10-Diphenylanthracen-2-yl)boronic acid, often referred to as DPABA, is an organic compound that has been used in a variety of scientific research applications. It is a boronic acid derivative of anthracene, an aromatic hydrocarbon that is composed of three fused benzene rings. DPABA has been found to possess a variety of properties that make it useful for a variety of scientific and industrial applications. In
科学研究应用
硼酸配合物用于治疗应用硼酸配合物,如源自(9,10-二苯基蒽-2-基)硼酸的配合物,在硼中子俘获疗法(BNCT)中显示出潜力,用于癌症治疗。已经探索了与各种配体形成硼配合物的合成,表明它们在治疗应用中的实用性,突出了它们在通过靶向治疗方法治疗癌症等疾病中的潜力 A. González, J. Granell, Juan F. Pinlella, A. Alvarez-Larena, 1998。
有机发光材料用于有机发光二极管基于9,10-二苯基蒽烯的材料的电致发光性质的研究,包括用于蓝色有机发光二极管(OLED)的衍生物,揭示了该化合物在开发先进显示技术中的重要性。围绕这种核心结构设计的新型分子已经合成,显示出高效的蓝色发射,这对于显示行业至关重要 S. Lee, S. Park, Chanwoo Kim, Hyun Woo Lee, Ho Won Lee, Young Kwan Kim, S. Yoon, 2015。
电致变色器件的先进材料已经探索了该化合物的衍生物在电致变色器件中的应用。基于噻吩-蒽衍生物的新型电致变色共聚物的研究,通过电化学聚合合成,展示了这些材料在智能窗户和显示器中的潜力。这些共聚物在电刺激下表现出色彩和透明度的显著变化,显示出未来应用的前景 Yi-jie Tao, Kai A. I. Zhang, Zhao-yang Zhang, Haifeng Cheng, 2016。
硼酸聚合物在生物医学应用中的应用从类似于(9,10-二苯基蒽-2-基)硼酸的化合物中衍生出的含硼酸的聚合物,在生物医学领域得到了广泛应用。由于其独特的反应性和响应性质,这些聚合物在与HIV、肥胖症、糖尿病和癌症相关的治疗中具有价值。它们的多功能性使它们能够在各种生物医学应用中使用,表明这是一个有前途的领域,值得进一步探索和发展 J. Cambre, B. Sumerlin, 2011。
传感和检测应用硼酸衍生物的独特性质已经被用于开发用于检测生物重要的糖类、酶抑制剂和其他化学实体的传感器。这突显了硼酸化合物,包括源自(9,10-二苯基蒽-2-基)硼酸的化合物,在化学传感和诊断中的作用,为各种分析物提供精确和选择性的检测机制 Wen-qian Yang, Xingming Gao, B. Wang, 2003。
属性
IUPAC Name |
(9,10-diphenylanthracen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BO2/c28-27(29)20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17,28-29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUDLJXJTYSUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631121 | |
| Record name | (9,10-Diphenylanthracen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9,10-Diphenylanthracen-2-yl)boronic acid | |
CAS RN |
597553-98-5 | |
| Record name | (9,10-Diphenylanthracen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Diphenylanthracene-2-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

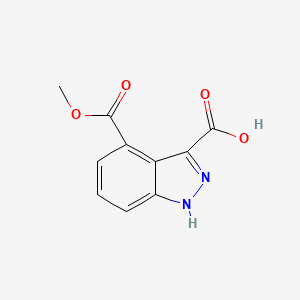

![3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593084.png)
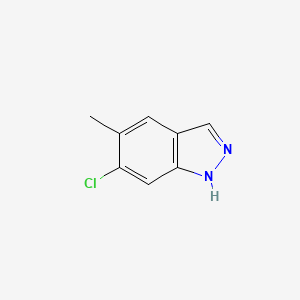
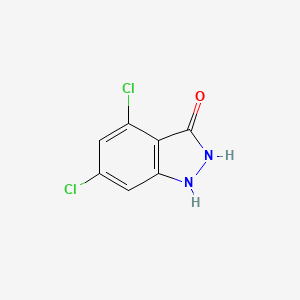
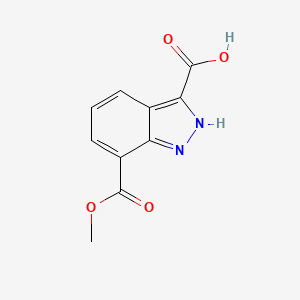
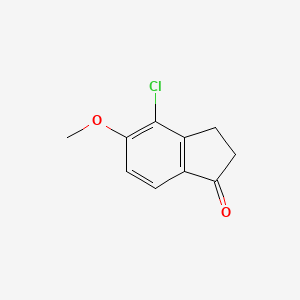
![2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1593094.png)

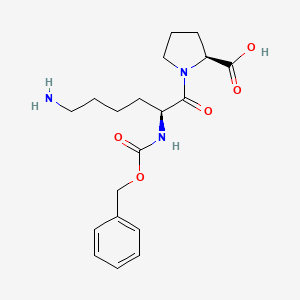
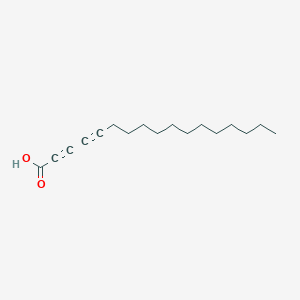
![Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1593098.png)
